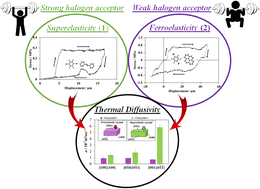A role of intermolecular interaction modulating thermal diffusivity in organosuperelastic and organoferroelastic cocrystals†
Chemical Science Pub Date: 2023-10-25 DOI: 10.1039/D3SC03155A
Abstract
Although the finding of superelasticity and ferroelasticity in organic crystals has been serendipitous, an increasing number of organic crystals with such deformation properties have been witnessed. Understanding the structure–property relationship can aid in the rational selection of intermolecular interactions to design organic crystals with desired superelastic or ferroelastic properties. In this study, we investigated the mechanical deformation in two cocrystals, prepared with the parent compound, 1,4-diiodotetrafluorobenzene with two coformers, 1,2-bis(4-pyridyl)ethane and pyrene. The parent compound and coformers were chosen to introduce distinct weak interactions such as halogen bonds and C–H⋯F, and π⋯π interactions in the crystal structure. The two cocrystals exhibited different mechanical deformations, superelasticity, and ferroelasticity, respectively. The single-crystal X-ray diffraction and energy framework analysis of the crystal structure of the cocrystals revealed that both deformations were caused by mechanical twinning. Interestingly, a difference in the extent of deformation was observed, modulated by a combination of strong and weak intermolecular interactions in the superelastic cocrystal, and only weak interaction in the ferroelastic one. In this comparison, the superelastic cocrystal exhibited higher thermal diffusivity than the ferroelastic cocrystal, indicating the presence of symmetrical and relatively robust intermolecular interactions in the superelastic cocrystal.


Recommended Literature
- [1] P3-type K0.33Co0.53Mn0.47O2·0.39H2O: a novel bifunctional electrode for Na-ion batteries†
- [2] Synthesis of a vanadium analog of siliceous FER
- [3] New British Standards
- [4] A time-dependent density functional theory investigation on the nature of the electronic transitions involved in the nonlinear optical response of [Ru(CF3CO2)3T] (T = 4′-(C6H4-p-NBu2)-2,2′:6′,2″-terpyridine)
- [5] Direct observation of a mannich intermediate in solution
- [6] Hybrid luminescent porous silicon for efficient drug loading and release†
- [7] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [8] Front cover
- [9] Engineering plasmonic semiconductors for enhanced photocatalysis
- [10] Facile synthesis of biarylmethanes and tetrasubstituted arenes via a base-mediated [3 + 3] benzannulation reaction of Morita–Baylis–Hillman adducts and unsaturated sulfones †

Journal Name:Chemical Science
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 147253-67-6
-
CAS no.: 156289-80-4









